molecular formula C22H14O2 B12930297 1,4-Bis(4-ethynylphenoxy)benzene CAS No. 73899-88-4

1,4-Bis(4-ethynylphenoxy)benzene

Cat. No.: B12930297
CAS No.: 73899-88-4
M. Wt: 310.3 g/mol
InChI Key: OWXOERHUAOEEFD-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethynylphenoxy)benzene is an organic compound characterized by its unique structure, which includes two ethynyl groups attached to phenoxy groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-ethynylphenoxy)benzene typically involves the reaction of 4-ethynylphenol with 1,4-dibromobenzene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper iodide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the ethynyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time. Additionally, solvent recovery and recycling are implemented to reduce waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(4-ethynylphenoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Bis(4-ethynylphenoxy)benzene exerts its effects is primarily through its ability to form stable, conjugated systems. The ethynyl groups provide sites for further chemical modification, allowing the compound to participate in various polymerization reactions. The phenoxy groups enhance the compound’s solubility and compatibility with other materials, making it a versatile building block in materials science .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of phenoxy groups.

    1,3-Bis(4-ethynylphenoxy)benzene: Similar but with different substitution positions on the benzene ring.

    1,4-Bis(4-pyridylethynyl)benzene: Contains pyridyl groups instead of phenoxy groups.

Uniqueness

1,4-Bis(4-ethynylphenoxy)benzene is unique due to its combination of ethynyl and phenoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of high-performance polymers and liquid crystals, where both thermal stability and optical properties are crucial .

Properties

CAS No.

73899-88-4

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

1,4-bis(4-ethynylphenoxy)benzene

InChI

InChI=1S/C22H14O2/c1-3-17-5-9-19(10-6-17)23-21-13-15-22(16-14-21)24-20-11-7-18(4-2)8-12-20/h1-2,5-16H

InChI Key

OWXOERHUAOEEFD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#C

Origin of Product

United States

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